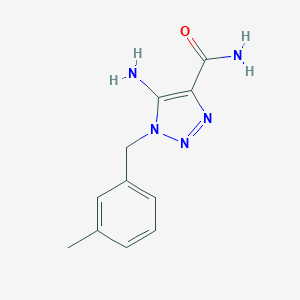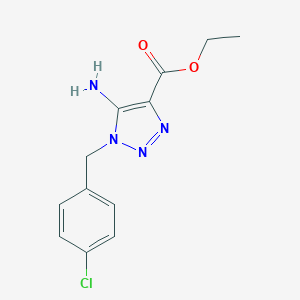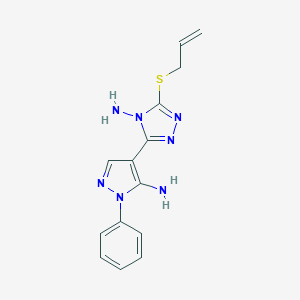
NIOSH/DH6574000
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NIOSH/DH6574000 is a chemical compound that has garnered interest in various scientific fields due to its unique structure and properties. This compound is characterized by the presence of a benzoate group, a diethylaminoethyl group, and a propylvaleramido group, which contribute to its distinct chemical behavior.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of NIOSH/DH6574000 typically involves a multi-step process. The initial step often includes the preparation of the benzoate derivative, followed by the introduction of the diethylaminoethyl group through a nucleophilic substitution reaction. The final step involves the addition of the propylvaleramido group under controlled conditions to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, the production of this compound is scaled up using optimized reaction conditions to maximize yield and purity. This often involves the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
NIOSH/DH6574000 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized derivatives.
Reduction: Reduction reactions can be employed to modify the functional groups within the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under suitable conditions to achieve substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzoate derivatives with additional oxygen-containing functional groups, while reduction can produce amine derivatives.
Applications De Recherche Scientifique
NIOSH/DH6574000 has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: It is utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of NIOSH/DH6574000 involves its interaction with specific molecular targets. The diethylaminoethyl group can interact with receptors or enzymes, modulating their activity. The propylvaleramido group may enhance the compound’s binding affinity and specificity, leading to targeted effects on cellular pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Diethylamino)ethyl benzoate
- 2-(Diethylamino)ethyl p-(2-methylvaleramido)benzoate
- 2-(Diethylamino)ethyl p-(2-ethylvaleramido)benzoate
Uniqueness
NIOSH/DH6574000 stands out due to its specific combination of functional groups, which confer unique chemical and biological properties. This makes it a valuable compound for research and industrial applications.
Propriétés
Formule moléculaire |
C21H34N2O3 |
|---|---|
Poids moléculaire |
362.5g/mol |
Nom IUPAC |
2-(diethylamino)ethyl 4-(2-propylpentanoylamino)benzoate |
InChI |
InChI=1S/C21H34N2O3/c1-5-9-17(10-6-2)20(24)22-19-13-11-18(12-14-19)21(25)26-16-15-23(7-3)8-4/h11-14,17H,5-10,15-16H2,1-4H3,(H,22,24) |
Clé InChI |
BBBLBWSGFUMKGQ-UHFFFAOYSA-N |
SMILES |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
SMILES canonique |
CCCC(CCC)C(=O)NC1=CC=C(C=C1)C(=O)OCCN(CC)CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-methyl-N'-({[4-(methylamino)-5-(2-methylphenyl)-6,7,8,9-tetrahydropyrimido[4,5-b]quinolin-2-yl]sulfanyl}acetyl)urea](/img/structure/B502579.png)

![4-{4-amino-5-[(2-chlorobenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502582.png)
![4-{4-amino-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502583.png)
![N-{[4-amino-5-(methylsulfanyl)-4H-1,2,4-triazol-3-yl]methyl}-N-(4-chlorophenyl)amine](/img/structure/B502584.png)
![4-(6-methyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl)-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502587.png)
![4-[6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-ylamine](/img/structure/B502588.png)
![4-[6-(3-methoxyphenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazin-3-yl]-1-phenyl-1H-pyrazol-5-amine](/img/structure/B502590.png)
![N-(3-chlorophenyl)-N-{[5-(isopropylsulfanyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]methyl}amine](/img/structure/B502592.png)
![N-[({5-[(3-chloroanilino)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)acetyl]-N'-methylurea](/img/structure/B502593.png)
![2-({4-allyl-5-[(3-methoxyanilino)methyl]-4H-1,2,4-triazol-3-yl}sulfanyl)acetamide](/img/structure/B502595.png)
![1-{[5-(anilinomethyl)-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetone](/img/structure/B502598.png)
